molecular formula C22H19N3OS B2633770 2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1788948-60-6

2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No. B2633770
CAS RN: 1788948-60-6
M. Wt: 373.47
InChI Key: STDMWINNLGDKTD-UHFFFAOYSA-N
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Description

“2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide” is a compound that falls under the category of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using different spectroscopic techniques including IR, NMR, and Mass .


Chemical Reactions Analysis

The reaction output of “this compound” is strongly dependent on the substituents of both reactants, independent of the catalyst used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the yield, melting point, and NMR spectrum can be obtained .

Scientific Research Applications

Molecular Imaging

The compound is part of the imidazo[1,2-α]pyridine family which includes ligands such as [N,N´-dimethyl-6-chloro-(4´zf-iodophenyl)imidazo[1,2-α]pyridine-3-acetamide, with high affinity and selectivity for Peripheral Benzodiazepine Receptors (PBR). These compounds are utilized for in vivo study of the PBR using SPECT, with [123I] labelled analogues synthesized for this purpose. The synthesis involves radioiodination, achieved through iododestannylation reactions, producing products with high chemical and radiochemical purity, and significant specific activities (Katsifis et al., 2000).

Antimicrobial Activity

2-bromo-N-(phenylsulfonyl)acetamide derivatives exhibit antimicrobial activity. Through reactions with various nucleophiles, the derivatives produce compounds like aminothiazole, amino-oxazole, and quinazoline-2-yl. Some derivatives exhibit high activity against microbial strains. Computational calculations, including HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets, were used to correlate experimental and theoretical data, confirming the synthesis of anticipated new compounds (Fahim & Ismael, 2019).

Antitumor Activity

The imidazo[1,2-a]pyridin-6-yl)acetamide derivatives, particularly those containing the imidazo[1,2-a]pyridine and urea, exhibit promising antitumor properties. For example, derivatives with 8-substituted urea phenyl imidazo[1,2-a]pyridine fragments have demonstrated significant anticancer activity against SMMC7721 cells and HCT116 cells, indicating their potential for further in-depth antitumor studies (Chena et al., 2022).

Molecular Structure and Vibrational Properties

Imidazo[1,2-a]pyridine derivatives, essential in the chemical field and as core fragments of various drug molecules, have been synthesized and characterized through methods like NMR, FT-IR, and X-ray diffraction. Theoretical calculations based on density functional methods have been performed to validate the molecular structure. The packing diagram showed that hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces play significant roles in stabilizing these compounds. Furthermore, vibrational properties were analyzed using frontier molecular orbital to understand charge transfer interactions (Dong-Mei Chen et al., 2021).

Melatonin Receptor Binding

A class of imidazo[1,2-a]pyridines has been designed and synthesized to function as melatonin receptor ligands. Compounds like 3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-propionamide and N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide have been evaluated for their binding affinities on melatonin receptors, showing good selectivity and affinities for both MT(1) and MT(2) receptors (El Kazzouli et al., 2011).

Future Directions

The future directions for “2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide” and similar compounds lie in their potential pharmaceutical applications . The recent synthetic pathways of imidazo[1,2-a]pyridines provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and address frequent challenges associated with the reported methods .

properties

IUPAC Name

2-benzylsulfanyl-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c26-22(16-27-15-17-8-2-1-3-9-17)24-19-11-5-4-10-18(19)20-14-25-13-7-6-12-21(25)23-20/h1-14H,15-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDMWINNLGDKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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